molecular formula C7H12N2O B12931112 [2-(Propan-2-yl)-1H-imidazol-5-yl]methanol CAS No. 53292-66-3

[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol

Cat. No.: B12931112
CAS No.: 53292-66-3
M. Wt: 140.18 g/mol
InChI Key: AEPFTHZCMJQKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features an isopropyl group at position 2 and a methanol group at position 4 of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and heterocycles . Another method involves the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with appropriate reagents to yield the desired product .

Industrial Production Methods

Industrial production of (2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-ISOPROPYL-1H-IMIDAZOL-4-YL)ALDEHYDE or (2-ISOPROPYL-1H-IMIDAZOL-4-YL)CARBOXYLIC ACID.

Scientific Research Applications

(2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ISOPROPYL-1H-IMIDAZOL-4-YL)METHANOL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at position 2 and the methanol group at position 4 provides distinct properties compared to other imidazole derivatives.

Biological Activity

[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol, also known as MIPEP, is a synthetic organic compound notable for its unique structure featuring an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of MIPEP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H14N2O
  • Molecular Weight : 166.22 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 122–124°C
  • Solubility : Soluble in organic solvents (methanol, ethanol), insoluble in water

The biological activity of MIPEP is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition :
    • MIPEP acts as an inhibitor of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), enzymes involved in neurotransmitter metabolism. This inhibition can influence levels of neurotransmitters such as serotonin and dopamine, making MIPEP a candidate for studying mood disorders and addiction.
  • Electrophilic Properties :
    • The methanesulfonyl group in related compounds can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The imidazole ring contributes to binding affinity through hydrogen bonding and π-π interactions, enhancing specificity towards biological targets.

1. Antimicrobial Activity

Research indicates that compounds related to MIPEP exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacteria and fungi. The mechanism often involves the formation of reactive intermediates that bind to microbial DNA, leading to cell death .

2. Anticancer Potential

Studies have explored the potential of imidazole derivatives in cancer therapy. Certain compounds have demonstrated inhibitory effects on specific cancer-related enzymes, suggesting a role in cancer treatment strategies. For example, the inhibition of lipoxygenases by imidazole derivatives has been linked to reduced inflammation and tumor growth in preclinical models .

3. Neurological Effects

Given its role as a monoamine oxidase inhibitor, MIPEP is being investigated for its effects on neurological conditions. Preliminary studies suggest that it may help modulate mood and behavior by altering neurotransmitter levels.

Research Findings and Case Studies

StudyFindingsImplications
Trivedi et al., 2011Synthesized various imidazole derivatives; some showed significant antibacterial activity against Bacillus subtilis and Klebsiella pneumoniaeHighlights potential for developing new antimicrobial agents
ResearchGate PublicationInvestigated the synthesis of imidazole derivatives with enhanced biological activitySupports the idea that structural modifications can improve efficacy
PMC Article (2020)Reviewed the bioactivity of imidazole derivatives; noted their role in inhibiting cancer cell proliferationSuggests potential therapeutic applications in oncology

Properties

IUPAC Name

(2-propan-2-yl-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)7-8-3-6(4-10)9-7/h3,5,10H,4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPFTHZCMJQKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515024
Record name [2-(Propan-2-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53292-66-3
Record name [2-(Propan-2-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.